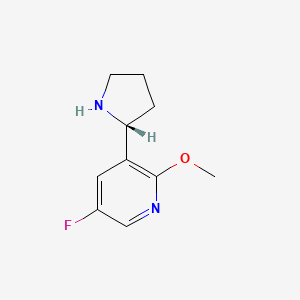

(R)-5-氟-2-甲氧基-3-(吡咯烷-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine often involves complex organic reactions, including enantioselective fluorodehydroxylation reactions for introducing fluorine atoms and creating homochiral centers. For instance, (S)-2-(methoxymethyl)pyrrolidin-1-ylsulphur trifluoride, a related compound, demonstrates the intricacies involved in synthesizing fluoro- and pyrrolidinyl-substituted molecules, showcasing the effectiveness of these methods in generating enantioselectively fluorinated compounds (Hann & Sampson, 1989).

Molecular Structure Analysis

The molecular structure of related pyrrolidinyl compounds has been analyzed through various spectroscopic methods, including single crystal X-ray diffraction. For example, the crystal structure analysis of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1, 3, 2-dioxaborolan-2-yl)pyridine provides insight into the geometrical parameters, molecular electrostatic potential, frontier molecular orbitals, and crystallographic conformational analysis, highlighting the detailed molecular structure and intermolecular interactions within such compounds (Jin et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivatives can include nucleophilic substitution reactions and Suzuki cross-coupling reactions. These processes are critical for modifying the pyridine core and introducing various functional groups, which significantly affect the compound's chemical properties and reactivity. For instance, the synthesis and reaction of pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid through Suzuki cross-coupling reactions demonstrate the versatility and reactivity of pyridine derivatives in forming heteroarylpyrimidines (Saygılı et al., 2004).

Physical Properties Analysis

The physical properties of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine and similar compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. These properties are essential for understanding the compound's behavior in different environments and applications. For example, the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate highlight how structural features affect the physical properties, including solubility and stability (Huang et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are pivotal for the application of (R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine derivatives. These properties are determined by the compound's functional groups and molecular geometry. Research into related compounds, such as novel fluoroquinolone antibacterial agents, sheds light on how modifications to the pyridine and pyrrolidine moieties can dramatically influence biological activity and chemical stability (Hong et al., 1997).

科学研究应用

Pyrrolidine in Drug Discovery

吡咯烷衍生物,包括(R)-5-氟-2-甲氧基-3-(吡咯烷-2-基)吡啶,在治疗人类疾病的化合物开发中发挥着至关重要的作用。它们的饱和骨架由于sp3杂化,使得药效团空间的高效探索成为可能,有助于分子的立体化和增加三维覆盖。这种结构特征,被称为“伪旋转”,增强了化合物与生物靶点的相互作用,使吡咯烷成为药物发现中一种多功能的骨架。研究已经强调了吡咯烷环在实现靶向选择性方面的重要性,研究重点放在合成策略和立体异构体对药物候选化合物生物学特性的影响(Li Petri et al., 2021)。

氟取代的机理洞察

如在(R)-5-氟-2-甲氧基-3-(吡咯烷-2-基)吡啶的5位添加氟,显著影响化合物的生物活性。研究揭示,包含氟的核苷酸类似物的改变可以改变动力学参数,并增强酶(如HIV-1逆转录酶)对核苷酸的整体效率。这种改进的合并可能部分解释了氟化核苷的强效抗病毒活性,展示了氟取代在增强抗病毒药物的效力和选择性方面的关键作用(Ray et al., 2003)。

癌症治疗中的氟代嘧啶

氟代嘧啶,如来源于(R)-5-氟-2-甲氧基-3-(吡咯烷-2-基)吡啶的化合物,在癌症化疗中起着关键作用。5-氟尿嘧啶(5-FU),一种广泛使用的氟代嘧啶,每年治疗超过200万名癌症患者。氟化学的最新发展增强了氟代嘧啶(FPs)在癌症治疗中的精确性,强调了FPs的合成,包括放射性和稳定同位素的结合,用于研究代谢和生物分布。对FPs对核酸结构和动力学的影响,以及它们对关键酶的抑制,突显了它们在个性化医学时代的药用重要性(Gmeiner, 2020)。

医药化学中的吡啶衍生物

吡啶衍生物,包括(R)-5-氟-2-甲氧基-3-(吡咯烷-2-基)吡啶,具有广泛的生物活性,使它们在医药化学中具有重要意义。这些化合物因其抗真菌、抗菌、抗氧化、镇痛、抗炎和抗癌活性而闻名。吡啶衍生物在形成配位和氢键方面的多功能性使它们适用于开发新的治疗剂和化学传感器,突显了它们在医药和分析化学应用中的潜力(Altaf et al., 2015)。

未来方向

The future directions for the research and development of “®-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine” and similar compounds are promising. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Furthermore, pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

属性

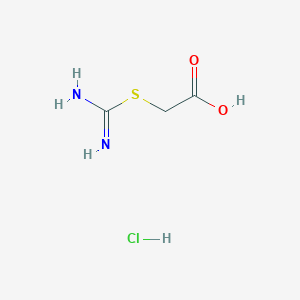

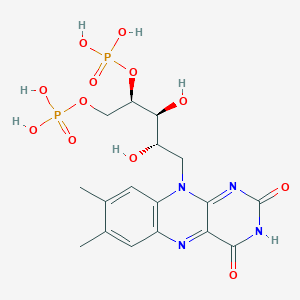

IUPAC Name |

5-fluoro-2-methoxy-3-[(2R)-pyrrolidin-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-14-10-8(5-7(11)6-13-10)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJLJHGSNXDVPN-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)F)C2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=N1)F)[C@H]2CCCN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-fluoro-2-methoxy-3-(pyrrolidin-2-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。